3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3,5-DICHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a pyrrole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3,5-DICHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring The final step involves the formation of the pyrrole-dione structure through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3,5-DICHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzothiazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3,5-DICHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3,5-DICHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-BENZOTHIAZOL-2-YL) 2-PHENYL QUINAZOLIN-4(3H)-ONES: Known for their antibacterial properties.
N’-(1,3-BENZOTHIAZOL-2-YL)-ARYLAMIDES: Exhibits significant antimicrobial activity.
2,4-DISUBSTITUTED THIAZOLES: Known for their broad-spectrum biological activities, including antibacterial and antifungal properties.
Uniqueness
What sets 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3,5-DICHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE apart is its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both benzothiazole and pyrrole-dione moieties allows for versatile interactions with various biological targets, making it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C22H19Cl2N3O2S |
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Molecular Weight |
460.4 g/mol |
IUPAC Name |
3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H19Cl2N3O2S/c23-14-9-15(24)11-16(10-14)27-20(28)12-18(22(27)29)26-7-5-13(6-8-26)21-25-17-3-1-2-4-19(17)30-21/h1-4,9-11,13,18H,5-8,12H2 |
InChI Key |
IYNMXBSBEXKXJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C4CC(=O)N(C4=O)C5=CC(=CC(=C5)Cl)Cl |
Origin of Product |
United States |
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